REACTION_CXSMILES
|
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:15]([C:18]#[N:19])[C:16]#[N:17].[NH:20]1CCO[CH2:22][CH2:21]1>CO>[NH2:17][C:16]1[C:22]([C:21]#[N:20])=[C:5]2[C:1]([CH2:2][CH2:3][CH2:4]2)=[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:15]=1[C:18]#[N:19]
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
C(C#N)C#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for a further 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise over a period of approx. 2 hours in such a way that the temperature of the reaction mixture
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
does not exceed 45° C
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
TEMPERATURE
|
Details
|
The filter residue is heated in 2 1 of ethanolic KOH for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured out onto ice/water
|
Type
|
FILTRATION
|
Details
|
the product is filtered off
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C2CCCC2=C1C#N)C1=CC=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |